CP 94253 hydrochloride
Overview
Description
CP 94253 hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist . It has a molecular formula of C15H20ClN3O and a molecular weight of 293.795 g/mol . The IUPAC name for this compound is 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of CP 94253 hydrochloride consists of a pyrrolo[3,2-b]pyridine core with a propoxy group at the 5-position and a tetrahydropyridinyl group at the 3-position . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
CP 94253 hydrochloride is a solid compound . It has a light yellow to yellow color . The compound is soluble in water (7.34 mg/mL) and DMSO (29.38 mg/mL) .Scientific Research Applications
Serotonin 5-HT1B Receptor Agonist
CP 94253 hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist . It has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors . Ki values are 89, 2, 860, 49 and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D and 5-HT2 receptors respectively .
Anxiolytic in Animal Models
CP 94253 hydrochloride has been found to be anxiolytic in animal models . This means it has the potential to reduce anxiety in these models, which could have implications for the treatment of anxiety disorders in humans.
Enhancing Reinforcing Effects of Cocaine
In studies, CP 94253 hydrochloride has been shown to dose-dependently enhance the reinforcing effects of cocaine (self-administration) . This suggests it could play a role in understanding the mechanisms of addiction and potentially in the development of treatments.
Reducing Food Intake
Research has also shown that CP 94253 hydrochloride can reduce food intake . This could have potential applications in the study of eating disorders or obesity.
Centrally Active upon Systemic Administration
CP 94253 hydrochloride is centrally active upon systemic administration in vivo . This means it has effects in the central nervous system when administered systemically, which could be relevant for a range of neurological and psychiatric applications.
Potential Use in Compound Libraries
CP 94253 hydrochloride is also offered as part of compound libraries, such as the Tocriscreen 2.0 Max . This suggests it could be used in high-throughput screening for the discovery of new drugs or the study of biological processes.
Mechanism of Action
Target of Action
CP 94253 hydrochloride is a potent and selective agonist of the serotonin 5-HT1B receptor . The 5-HT1B receptor is a subtype of the serotonin receptor, which is a group of G-protein coupled receptors that are targeted by a variety of psychoactive drugs . This compound has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors .
Mode of Action
As an agonist, CP 94253 hydrochloride binds to the 5-HT1B receptor and mimics the action of serotonin, the natural ligand of this receptor . This binding activates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT1B receptor by CP 94253 hydrochloride can lead to various biochemical effects. For instance, it has been found to increase dopamine release in the brain, which can promote wakefulness .
Pharmacokinetics
It is known to be centrally active upon systemic administration in vivo , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The activation of the 5-HT1B receptor by CP 94253 hydrochloride has several behavioral effects based on animal testing. These effects include promoting wakefulness by increasing dopamine release in the brain, reducing food intake and promoting satiety, enhancing the reinforcing effects of cocaine, and possible antidepressant effects .
Safety and Hazards
properties
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP 94253 hydrochloride | |
CAS RN |
845861-39-4 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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